molecular formula C18H20N2O2 B3838982 N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide

N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3838982
M. Wt: 296.4 g/mol
InChI Key: WTSWTEMDAKDKKU-XDHOZWIPSA-N
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Description

N-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBH is a hydrazone derivative that has been synthesized and studied for its unique properties. In

Mechanism of Action

The mechanism of action of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition can lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells. In animal studies, this compound has been shown to exhibit anti-inflammatory and analgesic effects. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and limited availability. This compound should be handled with caution, and its toxicity should be evaluated before use in biological experiments. The limited availability of this compound may also limit its use in some experiments.

Future Directions

There are several future directions for the study of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate. Another potential direction is the synthesis of this compound-based metal complexes for the development of new materials with unique properties. Additionally, further studies are needed to explore the potential applications of this compound in analytical chemistry, such as the detection of metal ions in environmental samples.

Scientific Research Applications

N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic and magnetic properties. In analytical chemistry, this compound has been used as a reagent for the detection of various metal ions.

properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)14-10-8-13(9-11-14)12-19-20-17(22)15-6-4-5-7-16(15)21/h4-12,21H,1-3H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSWTEMDAKDKKU-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide
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